molecular formula C3H8O2 B10799541 T20 (acetate)

T20 (acetate)

Cat. No.: B10799541
M. Wt: 76.09 g/mol
InChI Key: ZOFMEZKHZDNWFN-UHFFFAOYSA-N
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Description

T20 (acetate) is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of acetic acid, where the acetate ion forms a salt or ester with a base. This compound is known for its versatility and is used in a wide range of chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T20 (acetate) typically involves the reaction of acetic acid with a suitable base. One common method is the esterification of acetic acid with an alcohol in the presence of an acid catalyst. This reaction can be represented as:

CH3COOH+ROHCH3COOR+H2O\text{CH}_3\text{COOH} + \text{ROH} \rightarrow \text{CH}_3\text{COOR} + \text{H}_2\text{O} CH3​COOH+ROH→CH3​COOR+H2​O

where R represents an alkyl group.

Industrial Production Methods

In industrial settings, T20 (acetate) can be produced through various methods, including reactive distillation and enhanced extraction processes. These methods often involve the use of sophisticated equipment and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

T20 (acetate) undergoes several types of chemical reactions, including:

    Oxidation: T20 (acetate) can be oxidized to form acetic acid and other oxidation products.

    Reduction: It can be reduced to form ethanol and other reduced compounds.

    Substitution: T20 (acetate) can participate in nucleophilic substitution reactions, where the acetate group is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include acetic acid, ethanol, and various substituted acetates, depending on the specific reagents and conditions used.

Scientific Research Applications

T20 (acetate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of T20 (acetate) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a metabolic intermediate, participating in pathways such as the citric acid cycle. Its effects are mediated through its ability to donate acetate ions, which can be utilized in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to T20 (acetate) include ethyl acetate, butyl acetate, and other acetate esters. These compounds share similar chemical properties and reactivity due to the presence of the acetate group.

Uniqueness

What sets T20 (acetate) apart from other similar compounds is its specific structure and the unique properties it imparts to the reactions and processes it is involved in. For example, its reactivity and solubility can differ significantly from other acetate esters, making it particularly useful in certain applications .

Properties

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

acetic acid;methane

InChI

InChI=1S/C2H4O2.CH4/c1-2(3)4;/h1H3,(H,3,4);1H4

InChI Key

ZOFMEZKHZDNWFN-UHFFFAOYSA-N

Canonical SMILES

C.CC(=O)O

Origin of Product

United States

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